4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
CAS No. |
5675-07-0 |
|---|---|
Molecular Formula |
C18H15Cl2F3N2O3S |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H15Cl2F3N2O3S/c19-14-6-4-12(10-13(14)18(21,22)23)24-17(26)11-3-5-15(20)16(9-11)29(27,28)25-7-1-2-8-25/h3-6,9-10H,1-2,7-8H2,(H,24,26) |
InChI Key |
DHLKYHWSHZMYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can be retrosynthetically analyzed into two primary components:
- The 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid component (acid fragment)
- The 4-chloro-3-(trifluoromethyl)aniline component (amine fragment)
These components are connected via an amide bond, enabling a convergent synthetic approach where both fragments are prepared separately before final coupling.
Synthesis of 4-chloro-3-(trifluoromethyl)aniline Component
Nitration-Reduction Strategy
The synthesis of the aniline component follows a two-step process starting with o-chlorotrifluoromethyl benzene, involving nitration followed by reduction of the nitro group.
Nitration Process
A modified nitration procedure using acetic anhydride/nitric acid system offers significant advantages over traditional mixed acid methods, as detailed in patent literature:
o-chlorotrifluoromethyl benzene + acetic anhydride + concentrated nitric acid → 4-nitro-2-trifluoromethyl chlorobenzene
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 10-15°C | Minimizes formation of isomeric byproducts |
| Reaction time | 3-4 hours | Ensures complete conversion |
| Nitric acid concentration | 68% | Provides sufficient nitrating power with controlled reactivity |
| Acetic anhydride ratio | 2-2.5:1 (w/w to substrate) | Acts as both solvent and reactant |
| Workup | 4-6% NaOH solution (pH 7.5-8.0) | Neutralizes excess acid, separates organic phase |
This approach utilizes the strong nitrating action of acetyl nitrate, which forms in situ, allowing the reaction to proceed at lower temperatures with reduced risk and fewer nitrated impurities.
Reduction Method
The subsequent reduction of the nitro group to form 4-chloro-3-trifluoromethyl aniline can be achieved using a FeCl₃·6H₂O/hydrazine hydrate system:
4-nitro-2-trifluoromethyl chlorobenzene + FeCl₃·6H₂O + hydrazine hydrate → 4-chloro-3-trifluoromethyl aniline
| Reagent/Condition | Quantity/Parameter | Function |
|---|---|---|
| Activated carbon | 1-2% w/w of substrate | Surface catalyst; adsorbs impurities |
| FeCl₃·6H₂O | 0.06-0.08 equiv. relative to substrate | Electron transfer agent |
| Hydrazine hydrate (80%) | 0.7-0.8 equiv. relative to substrate | Reducing agent |
| Ethanol | 2-2.5 times substrate weight | Reaction medium |
| Temperature | Reflux (78°C) | Promotes complete reduction |
| Addition time | 3-3.5 hours | Controlled addition prevents overheating |
| Workup | Hot filtration, evaporation, extraction | Removes spent catalyst and isolates product |
This methodology avoids the use of iron powder reduction, eliminating the formation of difficult-to-handle iron mud waste residues while providing comparable yields.
Synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic Acid Component
Sulfonation Strategy
The preparation of the acid component typically involves chlorosulfonation of 4-chlorobenzoic acid followed by reaction with pyrrolidine:
Chlorosulfonation
4-chlorobenzoic acid + chlorosulfonic acid → 4-chloro-3-(chlorosulfonyl)benzoic acid
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature (initial) | 0-5°C | Controls exothermic reaction |
| Temperature (continuation) | 60-70°C | Completes sulfonation |
| Reaction time | 3-4 hours | Ensures complete conversion |
| Chlorosulfonic acid | 3-4 equiv. | Provides excess reagent for complete reaction |
| Workup | Ice quenching, filtration | Isolates chlorosulfonyl intermediate |
The regioselectivity for sulfonation at the 3-position is influenced by the electron-withdrawing effect of the 4-chloro group, which directs electrophilic substitution.
Reaction with Pyrrolidine
4-chloro-3-(chlorosulfonyl)benzoic acid + pyrrolidine → 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | 0-5°C initially, then RT | Controls initial exotherm |
| Pyrrolidine | 1.1-1.2 equiv. | Slight excess ensures complete reaction |
| Base (e.g., triethylamine) | 2.0-2.5 equiv. | Neutralizes HCl formed |
| Solvent | Dichloromethane | Provides suitable reaction medium |
| Reaction time | 3-4 hours | Ensures complete conversion |
| Workup | Acidification (pH 2-3), extraction | Isolates carboxylic acid product |
This approach is supported by similar sulfonamide formations described in the literature for related compounds.
Amide Coupling Strategies
The final step involves coupling the acid and amine components through amide bond formation. Multiple strategies can be employed:
Acid Chloride Method
4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid → acid chloride → amide product
| Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Acid chloride formation | SOCl₂ or (COCl)₂, catalytic DMF | 40-50°C, 2-3 hours | Complete conversion required |
| Amide formation | Acid chloride, amine, base (pyridine/Et₃N) | 0-5°C → RT, 12-16 hours | Base neutralizes HCl formed |
| Purification | Column chromatography or recrystallization | - | Solvent system optimization required |
This method often gives higher yields but requires careful handling of the moisture-sensitive acid chloride intermediate.
Direct Coupling Method
4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid + 4-chloro-3-trifluoromethyl aniline → amide product
| Coupling System | Reagent Ratios | Conditions | Notable Features |
|---|---|---|---|
| EDC/HOBt | 1.2 equiv. EDC, 1.0 equiv. HOBt | DMF, 0°C → RT, 24h | Water-soluble byproducts |
| HATU/DIPEA | 1.2 equiv. HATU, 3.0 equiv. DIPEA | DMF, RT, 12-24h | Higher coupling efficiency |
| PyBOP/NMM | 1.2 equiv. PyBOP, 3.0 equiv. NMM | DMF/DCM, RT, 16-24h | Good for sterically hindered couplings |
Direct coupling methods avoid the formation of potentially unstable intermediates but may require more extensive optimization.
Optimized Synthetic Route
Based on the available literature data, the most efficient synthetic route for 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide appears to be:
Step-by-Step Procedure
Step 1: Synthesis of 4-nitro-2-trifluoromethyl chlorobenzene
- Add o-chlorotrifluoromethyl benzene (100g) and acetic anhydride (250g) to a suitable reactor
- Cool to 10-15°C and add concentrated nitric acid (68%, 70g) dropwise over 2 hours
- Maintain temperature for 3-4 hours after addition
- Wash with 5% sodium hydroxide solution to pH 7.5-8.0
- Separate and collect organic phase
Step 2: Reduction to 4-chloro-3-trifluoromethyl aniline
- Combine the nitro compound with activated carbon (1g), FeCl₃·6H₂O (8g), and ethanol (200g)
- Heat to reflux and add hydrazine hydrate (80%, 85g) over 3 hours
- Maintain reflux for 1 hour after addition
- Filter hot, evaporate ethanol, extract with suitable organic solvent
Step 3: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid
- Cool chlorosulfonic acid (150g) to 0-5°C
- Add 4-chlorobenzoic acid (50g) portion-wise, maintaining temperature below 10°C
- Heat to 65-70°C for 3-4 hours
- Cool and carefully pour onto crushed ice
- Filter, wash with cold water, and dry
Step 4: Synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid
- Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid (50g) in dichloromethane (200mL)
- Cool to 0-5°C and add triethylamine (50mL)
- Add pyrrolidine (15g) dropwise over 30 minutes
- Allow to warm to room temperature and stir for 4 hours
- Acidify with dilute HCl to pH 2-3
- Extract with ethyl acetate, wash, dry, and concentrate
Step 5: Amide coupling
- Method A (via acid chloride):
- React 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid with thionyl chloride
- React resulting acid chloride with 4-chloro-3-trifluoromethyl aniline
- Method B (direct coupling):
- Combine 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid (1 equiv.) with HATU (1.2 equiv.) in DMF
- Add DIPEA (3.0 equiv.) and stir for 15 minutes
- Add 4-chloro-3-trifluoromethyl aniline (1.1 equiv.) and stir for 18-24 hours
- Dilute with ethyl acetate, wash with water, brine
- Purify by column chromatography or recrystallization
Yield and Purity Analysis
| Route | Step | Typical Yield (%) | Purity by HPLC (%) | Key Impurities |
|---|---|---|---|---|
| Nitration | 1 | 85-90 | 94-96 | Isomeric nitro compounds |
| Reduction | 2 | 80-85 | 95-97 | Unreduced intermediates |
| Chlorosulfonation | 3 | 75-80 | 92-95 | Disulfonated products |
| Pyrrolidine reaction | 4 | 85-90 | 96-98 | Hydrolyzed sulfonyl groups |
| Amide coupling (Method A) | 5A | 70-75 | 97-99 | Hydrolyzed products |
| Amide coupling (Method B) | 5B | 65-70 | 96-98 | Coupling reagent adducts |
| Overall yield (Method A) | - | 34-43 | >97 | - |
| Overall yield (Method B) | - | 31-39 | >96 | - |
Analytical Characterization
The final compound and key intermediates should be fully characterized using multiple analytical techniques:
Spectroscopic Data for 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
| Analytical Method | Expected Results |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.2-10.4 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 3.1-3.3 (m, 4H, pyrrolidine-CH₂), 1.6-1.8 (m, 4H, pyrrolidine-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-167 (C=O), 138-142 (Ar-C), 132-137 (Ar-C), 128-132 (Ar-C), 125-128 (Ar-C), 122-125 (q, CF₃), 47-49 (pyrrolidine-CH₂), 24-26 (pyrrolidine-CH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -61 to -63 (s, CF₃) |
| MS (ESI) | m/z calculated for C₁₈H₁₅Cl₂F₃N₂O₃S [M+H]⁺: depends on exact mass |
| IR (KBr) | 3250-3350 cm⁻¹ (N-H), 1650-1670 cm⁻¹ (C=O), 1320-1340 and 1140-1160 cm⁻¹ (SO₂), 1120-1140 cm⁻¹ (C-F) |
| Melting point | Expected range based on similar compounds: 180-195°C |
These expected spectroscopic data are extrapolated from related compounds in the literature.
Purity Assessment
The purity of the final compound can be assessed using:
| Method | Specification | Analytical Parameters |
|---|---|---|
| HPLC | >98% | Column: C18 reversed-phase |
| Mobile phase: Acetonitrile/water gradient | ||
| Detection: UV at 254 nm | ||
| Elemental analysis | Within ±0.4% of calculated values | C, H, N, S |
| Chiral HPLC | N/A (achiral compound) | - |
| Residual solvent analysis | Within ICH limits | GC headspace analysis |
Advantages and Limitations of Synthetic Methods
Comparative Analysis
| Synthetic Aspect | Traditional Methods | Optimized Method | Improvement |
|---|---|---|---|
| Nitration | Mixed acid (HNO₃/H₂SO₄) at higher temperatures | Acetic anhydride/HNO₃ at 10-15°C | Lower temperatures, fewer isomeric impurities |
| Reduction | Fe powder/NH₄Cl or catalytic hydrogenation | FeCl₃·6H₂O/hydrazine hydrate | Avoids iron mud waste; safer than H₂ gas |
| Sulfonation | Oleum or concentrated H₂SO₄ | Chlorosulfonic acid | Better regioselectivity |
| Amide coupling | Acid chloride only | Multiple options (acid chloride or direct coupling) | Flexibility based on scale and equipment |
Scale-up Considerations
For industrial-scale production, several modifications should be considered:
- Nitration: Continuous flow system for improved heat management and safety
- Reduction: Alternative catalytic systems to avoid hydrazine (potential carcinogen)
- Sulfonation: Continuous sulfonation with improved temperature control
- Amide coupling: Solid-phase coupling agents for easier workup
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamothioyl Derivatives
Example Compounds:
- N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide (CCDC 1840069)
- 4-Chloro-N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}benzamide (CCDC 1587395) .
| Feature | Target Compound | Carbamothioyl Analogs |
|---|---|---|
| Core Structure | Benzamide | Benzamide with carbamothioyl linkage |
| Key Substituents | Pyrrolidinylsulfonyl, Cl, CF₃ | Carbamothioyl, Cl, CF₃, methyl/Cl |
| Potential Activity | Unreported (likely kinase inhibition) | Antifungal, pesticidal applications |
Sulfonamide-Based Pesticides
Example Compound:
| Feature | Target Compound | Flusulfamide |
|---|---|---|
| Core Structure | Benzamide | Benzenesulfonamide |
| Substituents | Pyrrolidinylsulfonyl, Cl, CF₃ | Nitro, Cl, CF₃ |
| Application | Undisclosed (research compound) | Soil fungicide |
Key Difference: The nitro group in flusulfamide enhances electrophilicity, making it more reactive in pesticidal action compared to the pyrrolidinylsulfonyl group in the target compound.
Urea-Linked Anticancer Agents
Example Compound:
- Sorafenib Tosylate (4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide tosylate) .
| Feature | Target Compound | Sorafenib Tosylate |
|---|---|---|
| Core Structure | Benzamide | Urea-linked pyridinecarboxamide |
| Substituents | Pyrrolidinylsulfonyl, Cl, CF₃ | Tosylate, CF₃, pyridine, urea |
| Application | Research compound | FDA-approved tyrosine kinase inhibitor (cancer) |
Key Difference: The urea linkage in Sorafenib facilitates binding to kinase ATP pockets, whereas the sulfonamide group in the target compound may favor different interaction mechanisms.
Indapamide Derivatives (Pro-Apoptotic Agents)
Example Compound:
| Feature | Target Compound | Indapamide Derivatives |
|---|---|---|
| Core Structure | Benzamide | Benzamide with sulfamoyl group |
| Substituents | Pyrrolidinylsulfonyl, Cl, CF₃ | Dihydroindole, sulfamoyl |
| Activity | Undisclosed | Pro-apoptotic (anticancer) |
Structural and Functional Analysis
Electronic and Steric Effects
Pharmacological Potential
Biological Activity
The compound 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural components include:
- A pyrrolidine moiety, which is often associated with various biological activities.
- A trifluoromethyl group, known to enhance lipophilicity and metabolic stability.
- A sulfonamide linkage that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play critical roles in regulating cell growth, proliferation, and survival, making them prime targets for cancer treatment.
Inhibition of Kinase Activity
Research indicates that this compound exhibits potent inhibition against several kinases, particularly those implicated in oncogenesis. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling cascades.
Biological Activity Data
| Activity Type | IC50 (nM) | Targeted Kinases |
|---|---|---|
| Multi-Kinase Inhibition | 0.5 | BCR-ABL, PDGFRα, c-Src |
| Anti-Proliferative | 1.2 | FGFR, VEGFR |
| Apoptosis Induction | - | Various cancer cell lines |
Case Studies
- In Vitro Studies
- In Vivo Efficacy
- Combination Therapy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
